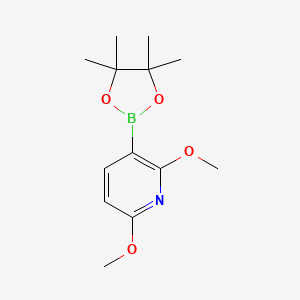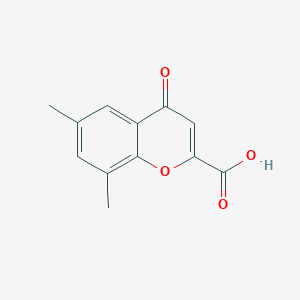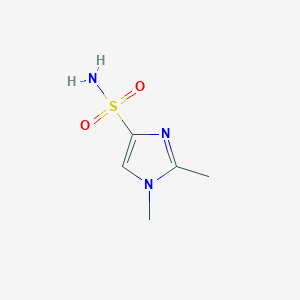
4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile” is similar to the one you’re asking about . It has a molecular formula of C15H10N4 and a molecular weight of 246.27 .
Synthesis Analysis
A synthesis method for a similar compound involves the reaction of 6-amino-8-BROM-1,7-naphthyridine with triphenylphosphine and 3-cyanophenyl-boronic acid in tetrahydrofuran and water at 80℃ for 16 hours .
Scientific Research Applications
Multiple Biological Activities of Naphthyridine Derivatives
Naphthyridine derivatives have garnered significant interest for their diverse biological properties. These compounds demonstrate a variety of activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and potential roles in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives possess anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities. The extensive range of these activities highlights their potential as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Recent Developments in Naphthyridine Derivatives
Further developments in naphthyridine derivatives emphasize their versatility in pharmaceutical chemistry and drug discovery. The broad spectrum of their pharmacological activities underscores their significance as effective tools in the synthesis of novel medicinal agents. These activities include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, analgesic activities, and the capacity to treat neurological diseases like depression and Alzheimer's disease. The exploration of these compounds in drug development indicates their potential for modification of existing biological actions as well as evaluation of other possible pharmacological activities (Gurjar & Pal, 2018).
Mechanism of Action
Target of Action
Similar compounds have been used asimmunomodulators . Immunomodulators are substances that help regulate or normalize the immune system. They can either stimulate or suppress the immune response, depending on the situation.
Result of Action
The molecular and cellular effects of this compound’s action are not clearly defined in the available resources. As an immunomodulator, it could potentially affect the function of immune cells, alter cytokine production, or modulate inflammatory responses. These effects could help in treating, preventing, or ameliorating diseases or disorders such as cancer or infections .
Properties
IUPAC Name |
4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-9(3-4-10(17)18)15-12-11-8(5-7-14-12)2-1-6-13-11/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLLOFROZJRIHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)NC(=O)CCC(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375567 |
Source


|
| Record name | 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396682-90-9 |
Source


|
| Record name | 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)
![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)



![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)








